

Physical and chemical properties of 3-Isopropoxy-5-trifluoromethylphenylboronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Isopropoxy-5-trifluoromethylphenylboronic acid
Cat. No.:	B597398

[Get Quote](#)

An In-depth Technical Guide to 3-Isopropoxy-5-trifluoromethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-Isopropoxy-5-trifluoromethylphenylboronic acid**, a key building block in modern organic synthesis and drug discovery. This document details its known characteristics, provides context through related compounds, and outlines general experimental protocols relevant to its application.

Core Physical and Chemical Properties

3-Isopropoxy-5-trifluoromethylphenylboronic acid, with the CAS number 1256345-44-4, is a substituted phenylboronic acid. These compounds are of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group and their versatility in forming carbon-carbon and carbon-heteroatom bonds.^[1]

Table 1: General Properties of 3-Isopropoxy-5-trifluoromethylphenylboronic acid

Property	Value	Source
CAS Number	1256345-44-4	[1]
Molecular Formula	C ₁₀ H ₁₂ BF ₃ O ₃	[1]
Molecular Weight	248.01 g/mol	[1]
Appearance	Solid (form may vary)	General observation from supplier data

Table 2: Physicochemical Data

Property	Value	Notes
Melting Point	Data not available	For the related compound, 3-Methoxy-5-(trifluoromethyl)phenylboronic acid, the melting point is 157-162 °C.
Boiling Point	Data not available	Boronic acids often decompose at high temperatures.
Solubility	Soluble in polar organic solvents	Phenylboronic acids are generally soluble in solvents like THF, DMF, and alcohols, and poorly soluble in nonpolar solvents like hexanes.
pKa	Data not available	The pKa of phenylboronic acid is 8.8. Electron-withdrawing groups like trifluoromethyl are expected to decrease the pKa, making the compound more acidic.
Stability	Store in a cool, dry, well-ventilated area.	Boronic acids can be sensitive to moisture and heat.

Spectroscopic Data

Specific spectroscopic data for **3-Isopropoxy-5-trifluoromethylphenylboronic acid** is not readily available in the public domain. However, the expected spectral characteristics can be inferred from data on closely related compounds.

¹H NMR Spectroscopy (Expected Regions):

- Aromatic Protons: Signals in the range of 7.0-8.0 ppm. The substitution pattern will lead to a specific splitting pattern.
- Isopropyl Group (CH): A septet around 4.5-5.0 ppm.
- Isopropyl Group (CH₃): A doublet around 1.3-1.5 ppm.
- B(OH)₂ Protons: A broad singlet which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Expected Regions):

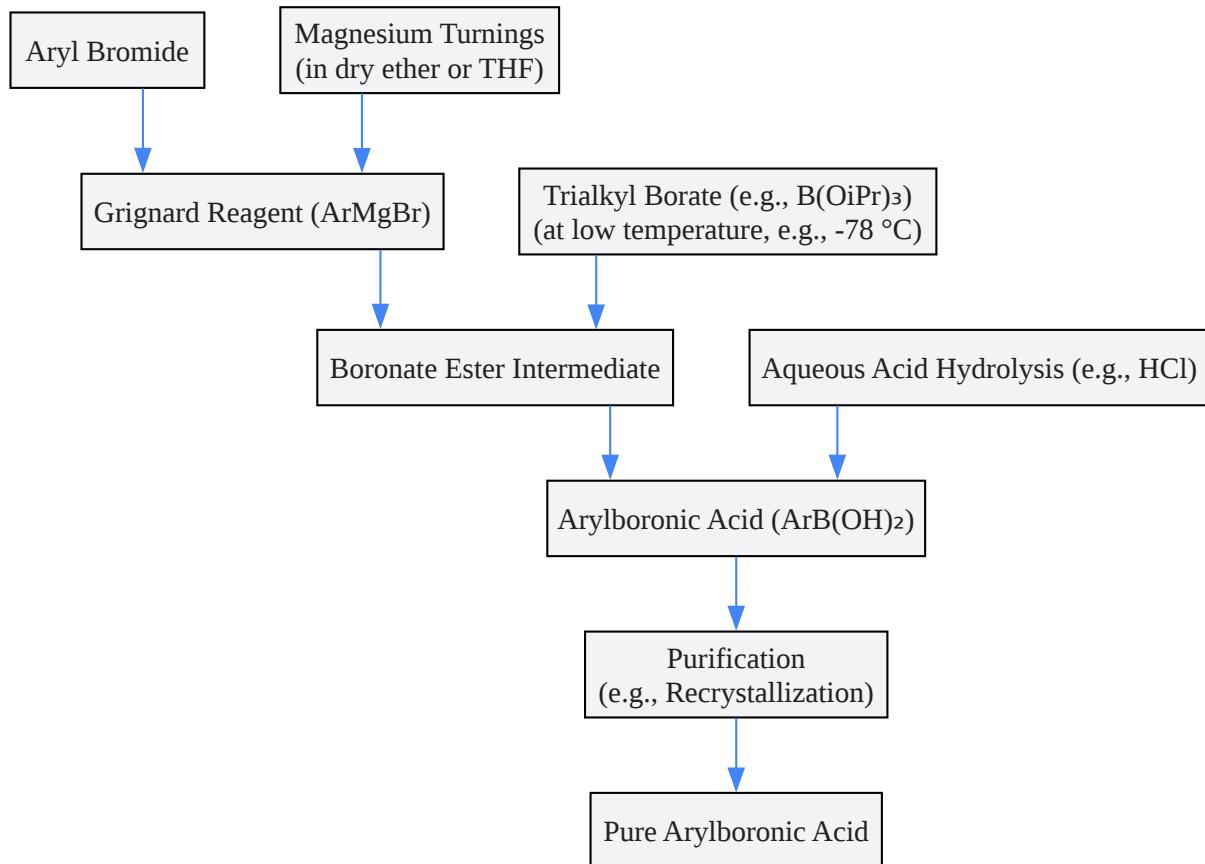
- Aromatic Carbons: Signals between 110-160 ppm. The carbon attached to the boron atom may not be observed or may be a broad signal.
- Trifluoromethyl Carbon (CF₃): A quartet due to coupling with fluorine atoms.
- Isopropyl Carbons: Signals for the CH and CH₃ groups.

FT-IR Spectroscopy (Expected Peaks):

- O-H Stretch (B(OH)₂): A broad band in the region of 3200-3600 cm⁻¹.
- C-H Stretch (Aromatic and Aliphatic): Around 2850-3100 cm⁻¹.
- C=C Stretch (Aromatic): Peaks in the 1400-1600 cm⁻¹ region.
- B-O Stretch: A strong band around 1300-1400 cm⁻¹.
- C-F Stretch: Strong absorptions in the 1000-1350 cm⁻¹ region.

Mass Spectrometry:

- The mass spectrum would be expected to show the molecular ion peak (M^+) or, more commonly in electrospray ionization (ESI), peaks corresponding to $[M+H]^+$ or $[M-H]^-$.


Experimental Protocols

While a specific, detailed synthesis protocol for **3-Isopropoxy-5-trifluoromethylphenylboronic acid** is not published, a general and widely used method for the synthesis of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

General Synthesis of Arylboronic Acids

This protocol outlines the general steps for synthesizing a phenylboronic acid from the corresponding aryl bromide.

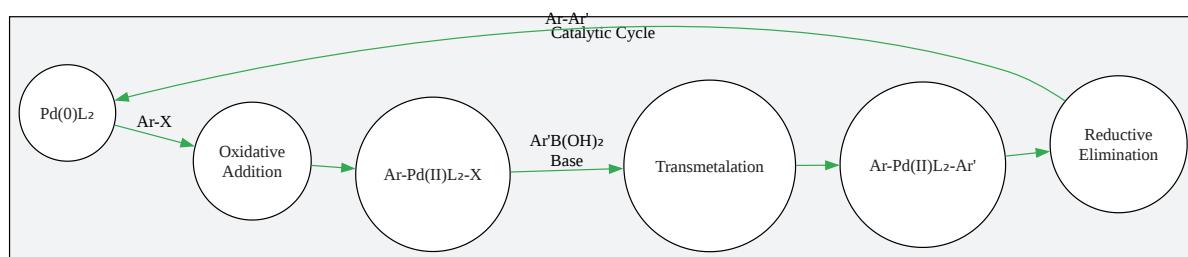
Workflow for Arylboronic Acid Synthesis

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of arylboronic acids.

Methodology:

- **Grignard Reagent Formation:** The aryl bromide (1-bromo-3-isopropoxy-5-trifluoromethylbenzene) is reacted with magnesium turnings in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen) to form the corresponding Grignard reagent.
- **Borylation:** The freshly prepared Grignard reagent is then added dropwise to a solution of a trialkyl borate (e.g., triisopropyl borate) in an anhydrous solvent at a low temperature


(typically -78 °C).

- Hydrolysis: After the reaction is complete, the resulting boronate ester is hydrolyzed by the addition of an aqueous acid (e.g., hydrochloric acid).
- Workup and Purification: The product is extracted with an organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization.

Suzuki-Miyaura Cross-Coupling Reaction

3-Isopropoxy-5-trifluoromethylphenylboronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Catalytic Cycle of the Suzuki-Miyaura Coupling

[Click to download full resolution via product page](#)

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

General Protocol:

- Reaction Setup: To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 eq.), **3-Isopropoxy-5-trifluoromethylphenylboronic acid** (1.2-1.5 eq.), a palladium catalyst

(e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%), and a base (e.g., K_2CO_3 , Na_2CO_3 , Cs_2CO_3 , 2-3 eq.).

- Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.
- Reaction: The mixture is heated, typically between 80-110 °C, and stirred until the reaction is complete (monitored by TLC or LC-MS).
- Workup and Purification: The reaction mixture is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Applications in Drug Development

The incorporation of the trifluoromethyl (CF_3) group into organic molecules is a common strategy in drug design. The CF_3 group can significantly influence a molecule's properties:

- Metabolic Stability: The C-F bond is very strong, making the CF_3 group resistant to metabolic degradation, which can increase the half-life of a drug.
- Lipophilicity: The CF_3 group is highly lipophilic, which can enhance the ability of a drug to cross cell membranes.
- Binding Affinity: The strong electron-withdrawing nature of the CF_3 group can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets.

3-Isopropoxy-5-trifluoromethylphenylboronic acid serves as a valuable building block for introducing the 3-isopropoxy-5-(trifluoromethyl)phenyl moiety into potential drug candidates, allowing for the exploration of these beneficial properties in drug discovery programs. The isopropoxy group can also provide additional steric bulk and lipophilicity, further enabling the fine-tuning of a molecule's structure-activity relationship.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (3-Isopropoxy-5-(trifluoromethyl)phenyl)boronic acid [sigmaaldrich.com]
- To cite this document: BenchChem. [Physical and chemical properties of 3-Isopropoxy-5-trifluoromethylphenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b597398#physical-and-chemical-properties-of-3-isopropoxy-5-trifluoromethylphenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com